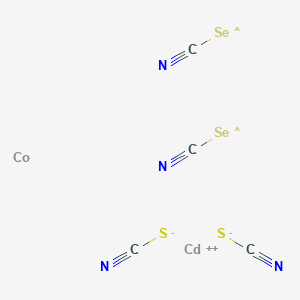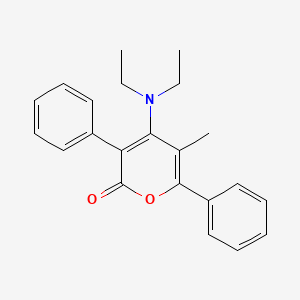
4-(Diethylamino)-5-methyl-3,6-diphenyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diethylamino)-5-methyl-3,6-diphenyl-2H-pyran-2-one is a chemical compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-5-methyl-3,6-diphenyl-2H-pyran-2-one can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. This method employs both homogeneous catalysts such as concentrated sulfuric acid and trifluoroacetic acid, as well as heterogeneous catalysts like cation-exchange resins and zeolites .
Industrial Production Methods
In industrial settings, the synthesis of coumarin derivatives, including this compound, often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common practices to ensure the efficient production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)-5-methyl-3,6-diphenyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives. Substitution reactions can result in a wide range of functionalized coumarin derivatives .
Scientific Research Applications
4-(Diethylamino)-5-methyl-3,6-diphenyl-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: The compound is employed in studying enzyme activities and cellular processes.
Industry: The compound is used in the production of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Diethylamino)-5-methyl-3,6-diphenyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties are attributed to its ability to absorb and emit light at specific wavelengths. This makes it useful in various imaging and diagnostic applications. Additionally, its chemical structure allows it to interact with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
7-(Diethylamino)coumarin: Another coumarin derivative with similar fluorescence properties.
4-(Diethylamino)salicylaldehyde: A compound used in similar applications due to its structural similarity.
Uniqueness
4-(Diethylamino)-5-methyl-3,6-diphenyl-2H-pyran-2-one stands out due to its unique combination of structural features and functional properties. Its strong fluorescence, coupled with its ability to undergo various chemical reactions, makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
63617-46-9 |
|---|---|
Molecular Formula |
C22H23NO2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-(diethylamino)-5-methyl-3,6-diphenylpyran-2-one |
InChI |
InChI=1S/C22H23NO2/c1-4-23(5-2)20-16(3)21(18-14-10-7-11-15-18)25-22(24)19(20)17-12-8-6-9-13-17/h6-15H,4-5H2,1-3H3 |
InChI Key |
ULXPLKWDBWQFEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C(=O)OC(=C1C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


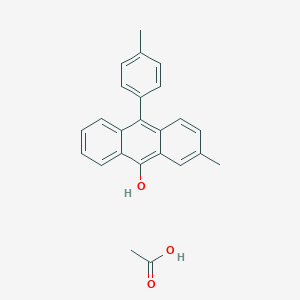
![Diethyl [2-(diethylamino)-2-ethoxyethenyl]phosphonate](/img/structure/B14497491.png)
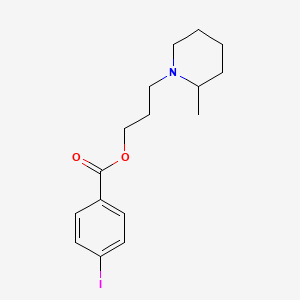
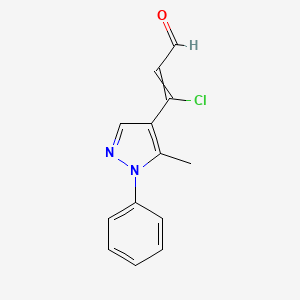
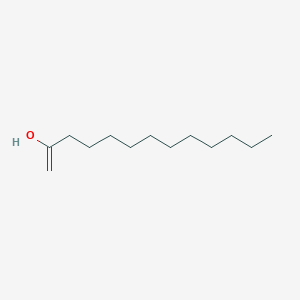
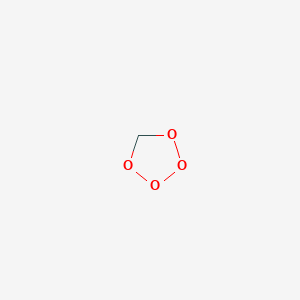
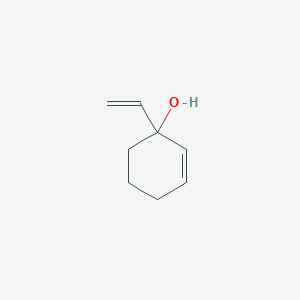
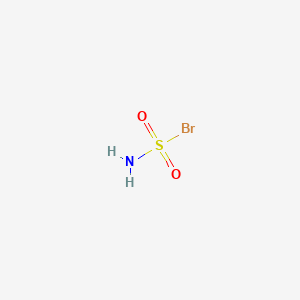
![2',3,4',5-Tetrachloro[1,1'-biphenyl]-2-amine](/img/structure/B14497539.png)
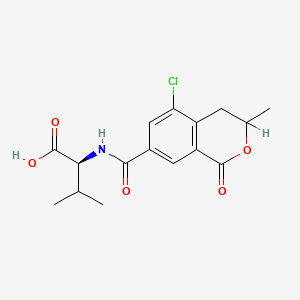
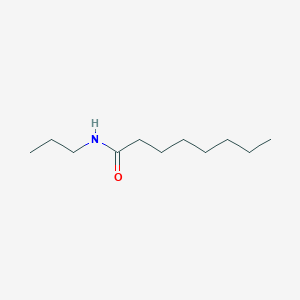
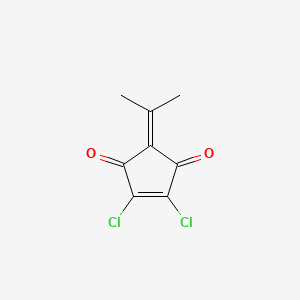
![N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B14497576.png)
